Aflatoxin B2
Overview
Description
Aflatoxin B2 is a toxic compound produced by certain species of fungi, which are commonly found in soil and food products. It is a mycotoxin, which is a naturally-occurring poisonous substance produced by mold. Aflatoxin B2 is one of the most potent and widely studied mycotoxins, and is known to be carcinogenic and mutagenic. It is also known to cause a variety of other health effects, such as liver damage, immunosuppression, and reproductive toxicity.
Scientific Research Applications
Biomarker Utilization in Cancer Research
Aflatoxins, particularly Aflatoxin B1, have been extensively studied for their carcinogenic properties. These studies have led to the development of aflatoxin-specific biomarkers, which are now being utilized in epidemiological studies and as intermediate markers in cancer prevention studies. This research emphasizes the critical role of biomarkers in identifying stages of environmental agent-induced health effects, such as those caused by aflatoxins found in foods like corn, peanuts, and various nuts. The development of these biomarkers is based on extensive knowledge of the biochemistry and toxicology of aflatoxins, providing valuable data for disease risk modulation and preventive interventions in high-risk populations for cancer (Groopman & Kensler, 2005).
Aflatoxin Detection and Biosensor Development
The development of DNA aptamers that recognize Aflatoxin B2 (AFB2) with high specificity has been a significant advancement in aflatoxin research. These aptamers have been used to construct fluorescent biosensors, offering a method for sensitive and specific detection of AFB2 in food products. This approach demonstrates the potential of biosensor technology in the detection and monitoring of aflatoxin contamination, critical for food safety and public health (Ma et al., 2015).
Environmental Impact and Food Safety
Studies have shown the extensive contamination of food and feed by aflatoxins, including Aflatoxin B2, highlighting the significant global health issues posed by these mycotoxins. Aflatoxins are known for their hepatocarcinogenic properties, especially in conjunction with chronic hepatitis B virus infection. These findings underscore the need for effective strategies to mitigate exposure and address the health risks associated with aflatoxin contamination in food sources (Wild & Gong, 2010).
Aflatoxin B2 in Aquatic Species
Research on the metabolism and toxicity of aflatoxins in aquatic species has been an emerging focus. Studies have explored the impact of aflatoxins, including Aflatoxin B2, on fish farming production, revealing significant problems in aquaculture systems. Understanding the toxicological effects of aflatoxins in marine aquacultured species offers new insights into the risks these contaminants pose to aquatic ecosystems and the food chain (Santacroce et al., 2008).
properties
IUPAC Name |
(3S,7R)-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraene-16,18-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O6/c1-20-10-6-11-14(8-4-5-21-17(8)22-11)15-13(10)7-2-3-9(18)12(7)16(19)23-15/h6,8,17H,2-5H2,1H3/t8-,17+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWSYXEZEXMQWHT-WNWIJWBNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4C5CCOC5OC4=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4[C@@H]5CCO[C@@H]5OC4=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70222535 | |
Record name | Aflatoxin B2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70222535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; Exhibits blue fluorescence; [Merck Index] Colorless to yellow solid; [HSDB] White powder; [MSDSonline] | |
Record name | Aflatoxin B2 | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/3536 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Mechanism of Action |
With the 4 principal aflatoxins tested, the order of inhibitory effect on RNA polymerase ii was: b1 greater than g1 greater than b1, g2., Ability of aflatoxin b1, aflatoxin b2, & aflatoxin g1 to inhibit RNA polymerase activity & decr RNA content in rat hepatocyte nuclei was qualitatively similar to the carcinogenic & acute & subacute toxic actions of these compounds., The interaction of aflatoxin B2 (AFB2) in vivo with rat liver nuclear macromolecules was examined in an attempt to correlate this binding with biological potency. The incorporation of [(3)H]AFB2 residues into rat liver histones and DNA was determined 2, 24 and 48 hr following administration of a single ip dose of 1 mg [(3)H]AFB2/kg bw. At each time point, histone H1 and the total histone fraction contained 5--30-fold more [(3)H]AFB2 moieties than did DNA on a weight basis. Analytical reversed-phase HPLC of the acid hydrolysis products resulting from AFB2 binding to DNA revealed that 85% of the radioactivity co-chromatographed with the major aflatoxin B1-DNA adduct, 2,3-dihydro-2-(N7-guanyl)-3-hydroxyaflatoxin B1. These studies revealed an apparent correlation between AFB2 derived binding to DNA in vivo in rats and its potency as a toxin and carcinogen in this species., Aflatoxins produce singlet oxygen upon their exposure to UV (365-nm) light. Singlet oxygen in turn activates them to mutagens and DNA binding species. DNA binding and mutagenesis by aflatoxins were enhanced in D2O as compared to reactions in H2O, and a singlet oxygen scavenger inhibited mutagenesis. DNA photobinding of 3H-aflatoxin B1 increased in the presence of unlabeled aflatoxin B2, and the addition of aflatoxin B2 enhanced mutagenesis by aflatoxin B1 in a synergistic manner. These results are compatible with the notion that singlet oxygen, formed by one aflatoxin molecule, can readily activate another aflatoxin molecule. This may bear an environmental implication in that the weakly carcinogenic aflatoxin B2, which is often produced in nature together with aflatoxin B1, may be important in enhancing the activation of aflatoxin B1 by sunlight. | |
Record name | AFLATOXIN B2 | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3454 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Aflatoxin B2 | |
Color/Form |
Crystals, Colorless to pale yellow crystals, Crystals from chloroform and pentane, Yellow crystals with blue fluorescence | |
CAS RN |
7220-81-7 | |
Record name | Aflatoxin B2 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7220-81-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aflatoxin B2 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007220817 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aflatoxin B2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70222535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,6aα,8,9,9aα-hexahydro-4-methoxycyclopenta[c]furo[2',3':4,5]furo[2,3-h]chromene-1,11-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.835 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | AFLATOXIN B2 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7SKR7S646P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | AFLATOXIN B2 | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3454 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
287.5 °C | |
Record name | AFLATOXIN B2 | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3454 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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